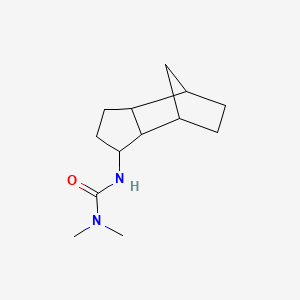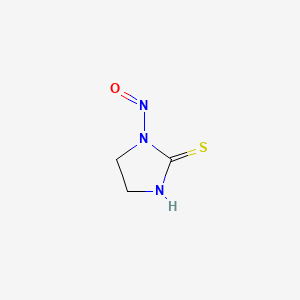
Isonoruron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isonoruron is a synthetic herbicide belonging to the urea class of herbicides. It is primarily used for pre- and post-emergent control of a variety of weeds in crops such as cereals, potatoes, sugarcane, and cotton . The compound is known for its selective action, inhibiting photosynthesis in target plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isonoruron can be synthesized through the reaction of N,N-dimethylurea with a suitable cycloalkylamine under controlled conditions. The reaction typically involves heating the reactants in a solvent such as acetonitrile, followed by purification steps to isolate the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and advanced purification techniques to ensure the final product meets regulatory standards. The process includes rigorous quality control measures to maintain consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions: Isonoruron undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, typically resulting in the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Isonoruron has several applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for residue analysis in food and environmental samples.
Biology: Studied for its effects on plant physiology and its potential use in controlling invasive weed species.
Medicine: Research is ongoing to explore its potential effects on human health and its toxicological profile.
Industry: Employed in agricultural practices to enhance crop yield by controlling weed growth.
Mechanism of Action
Isonoruron exerts its herbicidal effects by inhibiting photosynthesis in target plants. It specifically targets the photosystem II complex, disrupting the electron transport chain and ultimately leading to the death of the plant . This selective action makes it effective against a wide range of weed species while minimizing damage to crops.
Comparison with Similar Compounds
Diuron: Another urea-based herbicide with a similar mode of action but different chemical structure.
Linuron: Similar in function but used in different agricultural settings.
Monuron: Shares the same class but has distinct applications and efficacy profiles.
Uniqueness: Isonoruron is unique due to its specific chemical structure, which provides a balance between efficacy and selectivity. Its ability to control a broad spectrum of weeds while being relatively safe for crops makes it a valuable tool in modern agriculture .
Properties
CAS No. |
28805-78-9 |
|---|---|
Molecular Formula |
C13H22N2O |
Molecular Weight |
222.33 g/mol |
IUPAC Name |
1,1-dimethyl-3-[(1R,7S)-3-tricyclo[5.2.1.02,6]decanyl]urea |
InChI |
InChI=1S/C13H22N2O/c1-15(2)13(16)14-11-6-5-10-8-3-4-9(7-8)12(10)11/h8-12H,3-7H2,1-2H3,(H,14,16)/t8-,9+,10?,11?,12?/m0/s1 |
InChI Key |
QOBMKVRRANLSMZ-WJZAEVBBSA-N |
SMILES |
CN(C)C(=O)NC1CCC2C1C3CCC2C3 |
Isomeric SMILES |
CN(C)C(=O)NC1CCC2C1[C@@H]3CC[C@H]2C3 |
Canonical SMILES |
CN(C)C(=O)NC1CCC2C1C3CCC2C3 |
Key on ui other cas no. |
28805-78-9 |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(dimethylamino)ethyl]-1-[(6-oxo-5H-[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1229948.png)
![N-[2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1229950.png)
![N-[[4-(dimethylamino)phenyl]methyl]-3-ethyl-N-(2-furanylmethyl)-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1229952.png)

![3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1229958.png)

![3-[8-imino-7-(4-methoxyphenyl)-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]propan-1-ol](/img/structure/B1229960.png)




![3-methoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-naphthalenecarboxamide](/img/structure/B1229968.png)


